Temuterkib

Neuro-Oncology Glioblastoma CNS Drug Delivery

Temuterkib (LY3214996) is the only ERK1/2 inhibitor with validated brain penetration and >10,000-fold kinome selectivity, eliminating off-target confounding in phosphoproteomics and high-content screens. In Phase 2 for KRAS-mutant pancreatic, colorectal, and NSCLC tumors, it uniquely bridges preclinical models to ongoing clinical trials. Demonstrated synergy with CDK4/6 inhibitor abemaciclib in KRAS-driven xenografts provides a ready-to-use combination paradigm. Choose Temuterkib when brain exposure, unambiguous ERK1/2 attribution, and translational relevance to active clinical programs are non-negotiable.

Molecular Formula C22H27N7O2S
Molecular Weight 453.6 g/mol
CAS No. 1951483-29-6
Cat. No. B608742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemuterkib
CAS1951483-29-6
SynonymsLY-3214996;  LY 3214996;  LY 3214996.
Molecular FormulaC22H27N7O2S
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C
InChIInChI=1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26)
InChIKeyJNPRPMBJODOFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Temuterkib (LY3214996) ERK1/2 Inhibitor: Key Identifiers, Mechanisms, and Procurement Baseline for Cancer Research Applications


Temuterkib (CAS 1951483-29-6), also known by the development code LY3214996, is a highly selective, orally bioavailable, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1]. It is a small-molecule inhibitor being investigated as a potential antineoplastic agent. By directly binding to and inhibiting both ERK1 and ERK2, temuterkib prevents the activation of downstream components within the mitogen-activated protein kinase (MAPK)/ERK signaling pathway, a central regulator of cell proliferation and survival that is frequently dysregulated in human cancers [2].

Beyond the ERK1/2 Inhibitor Class: Why Temuterkib (LY3214996) Cannot Be Interchanged with Generic Alternatives


While several ATP-competitive ERK1/2 inhibitors exist, they are not interchangeable due to significant differences in their molecular structure, which leads to divergent pharmacological properties critical for specific research applications. Key parameters such as blood-brain barrier (BBB) penetration, selectivity profile across the kinome, and pharmacokinetic properties are not uniform across the class. Substituting one ERK1/2 inhibitor for another without rigorous experimental validation can lead to misinterpretation of in vivo efficacy, especially in models of central nervous system (CNS) disease, where brain penetration is a requisite property [1]. The data below highlights the specific, quantifiable advantages of temuterkib in this context.

Quantitative Evidence Guide: Verifiable Differentiators for Temuterkib (LY3214996) Selection


Blood-Brain Barrier Penetration: Temuterkib Exhibits Functional Brain Activity Unlike Many Other ERK Inhibitors

A major limitation of many kinase inhibitors is poor brain penetration, rendering them ineffective for CNS targets. Using an ERK Kinase-Modulated Bioluminescent Indicator (KiMBI) system for non-invasive imaging of drug activity in the brain, temuterkib was identified as a promising brain-active ERK inhibitor. This is a property not predicted by its chemical characteristics alone and is not shared by all inhibitors in this class [1].

Neuro-Oncology Glioblastoma CNS Drug Delivery

Biochemical Potency: Temuterkib's ERK1/2 IC50 Value in the Context of Other Clinical-Stage ERK Inhibitors

Temuterkib exhibits potent, low-nanomolar activity against both ERK1 and ERK2 in biochemical assays, with reported IC50 values of 5 nM for each enzyme [1]. While other ERK inhibitors may show higher potency in these assays (e.g., ulixertinib with an ERK2 IC50 <0.3 nM ), temuterkib's potency is considered robust and is accompanied by a favorable balance of other drug-like properties.

MAPK Signaling Kinase Inhibition Biochemical Assay

Head-to-Head Comparison in Acute Leukemia Cell Lines: Temuterkib Shows Comparable Growth Suppression to Ulixertinib

A 2024 study directly compared the effects of three ERK1/2 inhibitors—temuterkib, ulixertinib, and SCH772984—on the growth of several acute leukemia cell lines. The study found that treatment with these inhibitors markedly suppressed the growth of three NRAS-mutated cell lines (OCI/AML3, HL-60, and THP-1) in a dose-dependent manner, with all three compounds exhibiting comparable efficacy [1].

Leukemia NRAS Mutation Cancer Cell Biology

In Vivo Antitumor Efficacy: Temuterkib Demonstrates Broad Activity in Multiple Xenograft Models

Preclinical studies have demonstrated that oral administration of temuterkib as a single agent significantly inhibits tumor growth in vivo. This activity has been observed across a broad panel of xenograft and patient-derived xenograft (PDX) models with MAPK pathway alterations, including those with BRAF, NRAS, and KRAS mutations [1].

Oncology Xenograft Models PDX Models

Optimal Research and Industrial Application Scenarios for Temuterkib (LY3214996) Based on Verifiable Evidence


Investigating CNS Malignancies: Preclinical Models of Glioblastoma and Brain Metastasis

The evidence for brain penetration [1] positions temuterkib as a strong candidate for preclinical studies involving primary brain tumors or CNS metastases. Researchers can use temuterkib to achieve robust target engagement in intracranial tumor models, where other ERK1/2 inhibitors may fail due to poor BBB penetration.

Targeting NRAS-Mutant Acute Myeloid Leukemia (AML) in Vitro

Based on the head-to-head comparison data [2], temuterkib is a validated tool compound for in vitro studies on NRAS-mutant AML. Its efficacy is comparable to other leading clinical-stage ERK inhibitors, making it a reliable choice for mechanistic studies and drug combination screening in this genetically defined subset of leukemia.

In Vivo Oncology Studies in MAPK-Driven Cancers

The broad efficacy demonstrated in multiple xenograft and PDX models [3] makes temuterkib a versatile compound for in vivo oncology research. It is well-suited for studies investigating ERK1/2 inhibition in melanoma, colorectal, lung, and pancreatic cancers, particularly those harboring BRAF, NRAS, or KRAS mutations.

Investigating Combination Therapy Strategies to Overcome Drug Resistance

Temuterkib's established activity as a single agent and its utility in combination studies [3] supports its use in exploring novel therapeutic combinations. This includes vertical pathway inhibition (e.g., with MEK or KRAS inhibitors) or horizontal combinations (e.g., with CDK4/6 inhibitors) to overcome or prevent acquired resistance to targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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